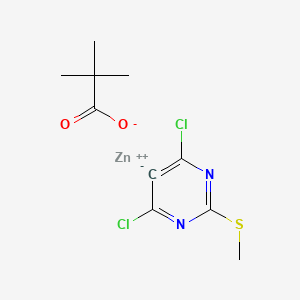
zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloro-2-methylsulfanyl-5H-pyrimidine with zinc salts in the presence of 2,2-dimethylpropanoic acid. The reaction is usually carried out under reflux conditions with appropriate solvents such as butanol or xylene . The process may involve multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidine ring.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学研究应用
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用机制
The mechanism of action of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylsulfanyl-5H-pyrimidine: A precursor in the synthesis of the compound.
Pyrido[2,3-d]pyrimidines: Compounds with similar pyrimidine cores and biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with related structures and functions.
Uniqueness
Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to the presence of zinc and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H12Cl2N2O2SZn |
|---|---|
分子量 |
360.6 g/mol |
IUPAC 名称 |
zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H3Cl2N2S.C5H10O2.Zn/c1-10-5-8-3(6)2-4(7)9-5;1-5(2,3)4(6)7;/h1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI 键 |
GNQHRJKZLYMKEX-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=O)[O-].CSC1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


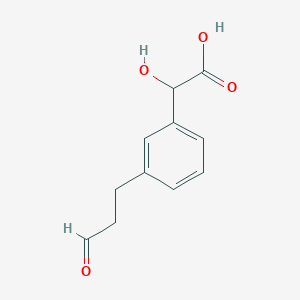

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
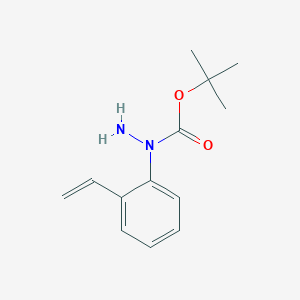
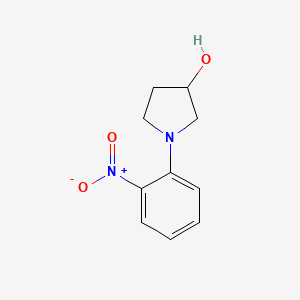
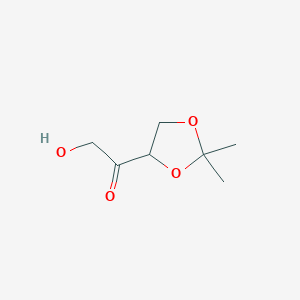

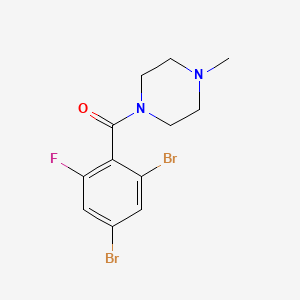
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
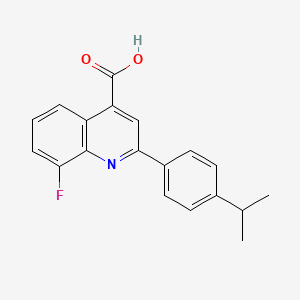
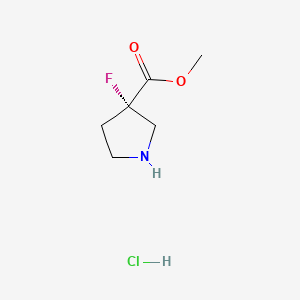
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)
